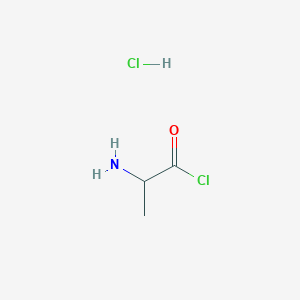
2-Aminopropanoyl chloride;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminopropanoyl chloride;hydrochloride is an organic compound that belongs to the class of acyl chlorides. It is a derivative of propanoic acid, where the hydroxyl group is replaced by an amino group and a chloride group. This compound is often used in organic synthesis due to its reactivity and ability to form various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Aminopropanoyl chloride;hydrochloride can be synthesized through the reaction of propanoic acid with thionyl chloride, followed by the introduction of an amino group. The reaction typically involves the following steps:
Formation of Propanoyl Chloride: Propanoic acid reacts with thionyl chloride (SOCl₂) to form propanoyl chloride.
Amination: The propanoyl chloride is then treated with ammonia or an amine to introduce the amino group, resulting in the formation of 2-aminopropanoyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is essential to optimize the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminopropanoyl chloride;hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols.
Acylation: It can act as an acylating agent, reacting with amines to form amides.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-aminopropanoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Pyridine, triethylamine.
Major Products
Amides: Formed through acylation with amines.
Esters: Formed through reaction with alcohols.
2-Aminopropanoic Acid: Formed through hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-Aminopropanoyl chloride;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create various derivatives and complex molecules.
Biology: Employed in the synthesis of peptides and proteins by forming amide bonds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 2-aminopropanoyl chloride;hydrochloride involves nucleophilic acyl substitution. The carbonyl carbon is electrophilic and is attacked by nucleophiles, leading to the formation of various derivatives. The chloride group acts as a leaving group, facilitating the substitution reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetyl Chloride: Similar in structure but lacks the amino group.
Benzoyl Chloride: Contains a benzene ring instead of the propanoic acid backbone.
Chloroacetyl Chloride: Contains a chloro group on the acetyl moiety.
Uniqueness
2-Aminopropanoyl chloride;hydrochloride is unique due to the presence of both an amino group and a chloride group, making it highly reactive and versatile in organic synthesis. Its ability to form amides and other derivatives makes it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
57697-28-6 |
|---|---|
Molekularformel |
C3H7Cl2NO |
Molekulargewicht |
144.00 g/mol |
IUPAC-Name |
2-aminopropanoyl chloride;hydrochloride |
InChI |
InChI=1S/C3H6ClNO.ClH/c1-2(5)3(4)6;/h2H,5H2,1H3;1H |
InChI-Schlüssel |
NOCRHJOLVFAFED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


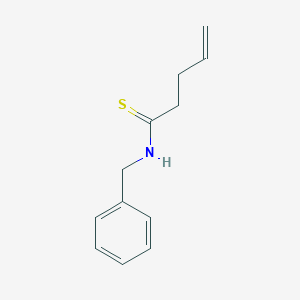
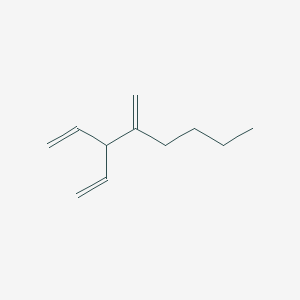

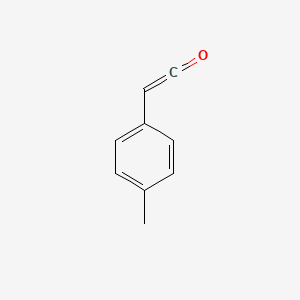

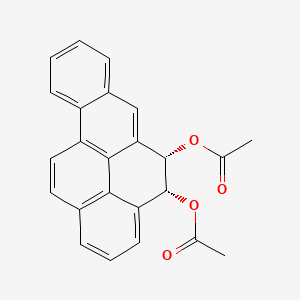
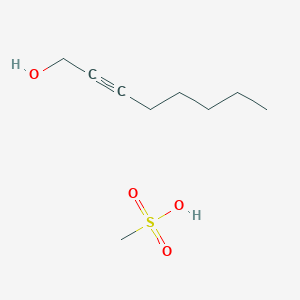
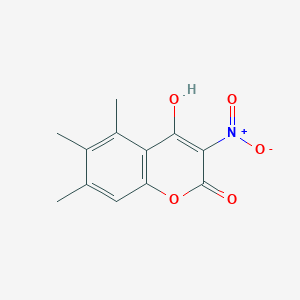
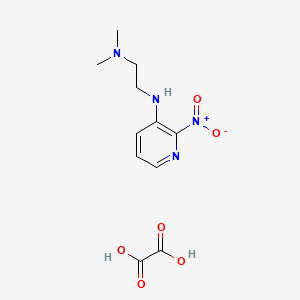
![4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14624423.png)
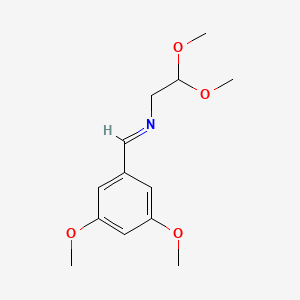
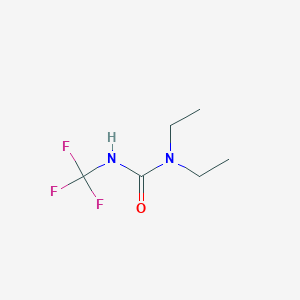
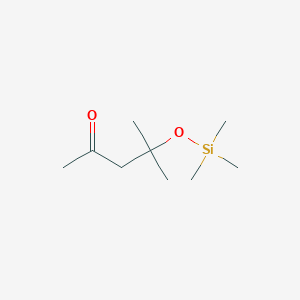
![N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine](/img/structure/B14624450.png)
